(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid is a complex organic molecule with potential applications in various scientific fields. This compound consists of two distinct moieties: a butanedioic acid derivative and a carbamic acid derivative. The butanedioic acid derivative contains two (4-methylbenzoyl)oxy groups, while the carbamic acid derivative is based on a tricyclic structure with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 4-methylbenzoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bonds.
The synthesis of (9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid involves the reaction of 9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene with methyl isocyanate. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups of the 4-methylbenzoyl moieties, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester bonds, converting them back to the corresponding alcohols and acids.
Substitution: Nucleophilic substitution reactions can occur at the ester and carbamate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids from the oxidation of methyl groups.
Reduction: Formation of alcohols and acids from the reduction of ester bonds.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving ester and carbamate groups. Its structural features make it a valuable tool for investigating the mechanisms of enzymatic transformations.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets and pathways can be exploited for the development of new therapeutic agents. For example, the carbamate moiety can inhibit certain enzymes, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid involves its interaction with specific molecular targets. The ester and carbamate groups can form covalent bonds with nucleophilic residues in enzymes, leading to the inhibition of enzymatic activity. Additionally, the tricyclic structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- (9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid derivatives
- (9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a butanedioic acid derivative and a carbamic acid derivative. This dual functionality allows for a wide range of chemical reactions and applications. The presence of both ester and carbamate groups provides opportunities for selective modifications and the development of new derivatives with enhanced properties.
Properties
CAS No. |
156693-36-6 |
---|---|
Molecular Formula |
C35H38N2O10 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid |
InChI |
InChI=1S/C20H18O8.C15H20N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-17-7-6-10-8-14(17)12-5-4-11(9-13(10)12)16(2)15(18)19/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);4-5,9-10,14H,3,6-8H2,1-2H3,(H,18,19)/t15-,16-;/m1./s1 |
InChI Key |
AMBVCSZWQXIWQJ-QNBGGDODSA-N |
Isomeric SMILES |
CCN1CCC2CC1C3=C2C=C(C=C3)N(C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCN1CCC2CC1C3=C2C=C(C=C3)N(C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.